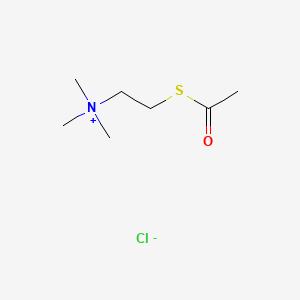

Chlorure d'acétylthiocholine

Vue d'ensemble

Description

Le chlorure d'acétylthiocholine est un réactif biochimique couramment utilisé dans la recherche scientifique. Il s'agit d'un composé cristallin incolore à jaune pâle, soluble dans l'eau. Ce composé est principalement utilisé comme substrat pour les enzymes cholinestérasiques, qui sont responsables de l'hydrolyse de l'acétylcholine et de l'acétylthiocholine .

Applications De Recherche Scientifique

Le chlorure d'acétylthiocholine est largement utilisé dans divers domaines de la recherche scientifique :

Chimie : Utilisé comme substrat dans les dosages enzymatiques pour mesurer l'activité de la cholinestérase.

Industrie : Employé dans les biosenseurs pour détecter les insecticides neurotoxiques et les agents nerveux.

5. Mécanisme d'action

Le this compound agit comme substrat pour les enzymes cholinestérasiques. Lorsqu'il est hydrolysé par ces enzymes, il produit de la thiocholine et de l'acétate. La thiocholine peut ensuite être oxydée pour former des disulfures. Cette réaction d'hydrolyse est cruciale pour mettre fin à la neurotransmission au niveau des synapses cholinergiques, régulant ainsi les impulsions nerveuses .

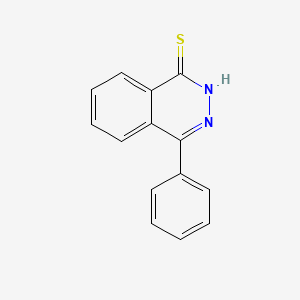

Composés similaires:

Acétylcholine : Un neurotransmetteur qui sert également de substrat pour les enzymes cholinestérasiques.

Butyrylthiocholine : Un autre substrat de la cholinestérase utilisé dans des dosages enzymatiques similaires.

Unicité : Le this compound est unique en raison de son utilisation spécifique dans les dosages de l'activité de la cholinestérase et de son rôle dans l'étude de l'inhibition de ces enzymes. Contrairement à l'acétylcholine, qui est rapidement décomposée dans l'organisme, le this compound est plus stable et plus facile à manipuler en laboratoire .

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Acetylthiocholine chloride plays a significant role in biochemical reactions, particularly as a substrate for cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes hydrolyze acetylthiocholine chloride to produce thiocholine and acetate. The interaction between acetylthiocholine chloride and cholinesterase enzymes is essential for studying neurotransmission processes and for the development of cholinesterase inhibitors used in treating diseases like Alzheimer’s .

Cellular Effects

Acetylthiocholine chloride influences various cellular processes by acting as a substrate for cholinesterase enzymes. Its hydrolysis by acetylcholinesterase leads to the production of thiocholine, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is significant, as it helps regulate the levels of acetylcholine, a vital neurotransmitter involved in muscle contraction, memory, and cognition .

Molecular Mechanism

The molecular mechanism of acetylthiocholine chloride involves its hydrolysis by acetylcholinesterase. The enzyme binds to acetylthiocholine chloride at its active site, leading to the cleavage of the ester bond and the formation of thiocholine and acetate. This reaction is crucial for terminating neurotransmission at cholinergic synapses, thereby regulating the levels of acetylcholine in the nervous system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylthiocholine chloride can change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. Long-term studies have shown that acetylthiocholine chloride can maintain its effectiveness in biochemical assays for extended periods, provided it is stored under optimal conditions .

Dosage Effects in Animal Models

The effects of acetylthiocholine chloride vary with different dosages in animal models. At low doses, it effectively serves as a substrate for cholinesterase enzymes, aiding in the study of enzyme kinetics and inhibition. At high doses, acetylthiocholine chloride can exhibit toxic effects, including the inhibition of cholinesterase activity, leading to an accumulation of acetylcholine and potential neurotoxicity .

Metabolic Pathways

Acetylthiocholine chloride is involved in metabolic pathways related to the synthesis and degradation of acetylcholine. It interacts with enzymes such as choline acetyltransferase and acetylcholinesterase, playing a crucial role in the regulation of acetylcholine levels. The compound’s hydrolysis by acetylcholinesterase is a key step in the metabolic pathway that ensures the proper functioning of cholinergic synapses .

Transport and Distribution

Within cells and tissues, acetylthiocholine chloride is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its interactions with cholinesterase enzymes, which are widely distributed in the nervous system and other tissues .

Subcellular Localization

Acetylthiocholine chloride’s subcellular localization is primarily associated with cholinergic synapses, where it is hydrolyzed by acetylcholinesterase. The enzyme is concentrated at neuromuscular junctions and other cholinergic synapses, ensuring the efficient hydrolysis of acetylthiocholine chloride. This localization is crucial for the regulation of neurotransmission and the maintenance of acetylcholine levels .

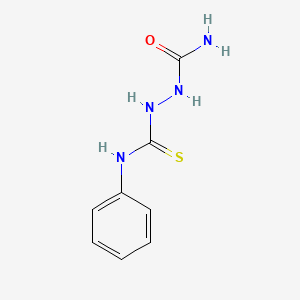

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorure d'acétylthiocholine peut être synthétisé en faisant réagir l'acétylcholine avec de l'ester éthylique de l'acide thioacétique en présence de chlorure d'ammonium. La réaction produit du this compound et de l'acétate d'ammonium comme sous-produits .

Méthodes de production industrielle : En milieu industriel, la synthèse du this compound implique des conditions de réaction similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation .

Types de réactions:

Oxydation : La thiocholine, un produit de l'hydrolyse, peut être oxydée davantage pour former des disulfures.

Réactifs et conditions courants:

Hydrolyse : Implique généralement des enzymes cholinestérasiques dans des conditions physiologiques (pH 7.4, 37°C).

Oxydation : Peut se produire en présence d'oxydants tels que le peroxyde d'hydrogène.

Principaux produits:

Hydrolyse : Thiocholine et acétate.

Oxydation : Disulfures.

Comparaison Avec Des Composés Similaires

Acetylcholine: A neurotransmitter that also serves as a substrate for cholinesterase enzymes.

Butyrylthiocholine: Another cholinesterase substrate used in similar enzymatic assays.

Uniqueness: Acetylthiocholine chloride is unique due to its specific use in cholinesterase activity assays and its role in studying the inhibition of these enzymes. Unlike acetylcholine, which is rapidly broken down in the body, acetylthiocholine chloride is more stable and easier to handle in laboratory settings .

Propriétés

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYVLKKMMDFCKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975910 | |

| Record name | 2-Acetylthioethyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6050-81-3 | |

| Record name | Acetylthiocholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6050-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, (2-mercaptoethyl)trimethyl-, chloride, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006050813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylthioethyltrimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylthioethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1361320.png)

![N-[2-(6-methylpyridin-3-yl)ethyl]aniline](/img/structure/B1361326.png)

![(E)-4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361327.png)